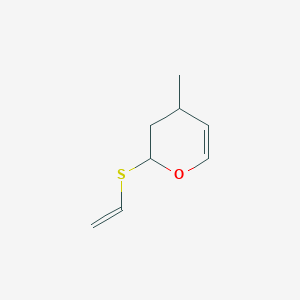
2H-Pyran, 2-(ethenylthio)-3,4-dihydro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-(ethenylthio)-3,4-dihydro-4-methyl- is a heterocyclic compound that features a pyran ring structure with an ethenylthio group and a methyl group. This compound is part of the broader class of 2H-pyrans, which are known for their presence in various natural products and their utility in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-pyrans, including 2H-Pyran, 2-(ethenylthio)-3,4-dihydro-4-methyl-, can be achieved through several methods. One common approach involves the use of pyrylium salts, unsaturated acyclic ketones, 4H-pyrans, and pyrones as starting materials . Another method includes phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles . Additionally, a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement followed by base-catalyzed isomerization and 6π-oxaelectrocyclization can also be employed .
Industrial Production Methods: Industrial production methods for 2H-pyrans often involve scalable reactions that can be performed under mild conditions. For example, molecular iodine catalyzes practical and mild syntheses of substituted pyrans under solvent-free conditions at ambient temperature . This method offers a facile and practical alternative to currently available reaction protocols.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran, 2-(ethenylthio)-3,4-dihydro-4-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in olefin metathesis and double bond migration sequences, which are catalyzed by ruthenium carbene complexes . Additionally, it can undergo carbonyl ene reactions to form β-hydroxydihydropyrans under mild conditions .
Common Reagents and Conditions: Common reagents used in the reactions of 2H-pyrans include hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4), molecular iodine, and phosphine catalysts . Reaction conditions often involve ambient temperature and solvent-free environments to facilitate the desired transformations .
Major Products: The major products formed from the reactions of 2H-Pyran, 2-(ethenylthio)-3,4-dihydro-4-methyl- include various substituted pyrans and furans. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
2H-Pyran, 2-(ethenylthio)-3,4-dihydro-4-methyl- has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of natural products and pharmaceuticals . In biology, it is used to study the mechanisms of enzyme inhibition and receptor binding . In medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents . In industry, it is utilized in the production of fine chemicals and materials .
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-(ethenylthio)-3,4-dihydro-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2H-Pyran, 2-(ethenylthio)-3,4-dihydro-4-methyl- include other 2H-pyrans such as 2H-Pyran, 3,4-dihydro- and 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl- . These compounds share the pyran ring structure but differ in their substituents and functional groups.
Uniqueness: The uniqueness of 2H-Pyran, 2-(ethenylthio)-3,4-dihydro-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenylthio group and the methyl group enhances its reactivity and potential for forming diverse chemical products .
Properties
CAS No. |
61645-67-8 |
|---|---|
Molecular Formula |
C8H12OS |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-ethenylsulfanyl-4-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H12OS/c1-3-10-8-6-7(2)4-5-9-8/h3-5,7-8H,1,6H2,2H3 |
InChI Key |
VPVNSFUUZMGQJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC=C1)SC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















